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For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Isopropylpiperazine, a derivative of the versatile piperazine heterocycle, serves as a crucial

building block in the synthesis of a wide array of biologically active molecules. Its structural

simplicity, combined with the modifiable secondary amine, makes it an attractive scaffold for

medicinal chemists. This technical guide provides a comprehensive overview of 1-

isopropylpiperazine, including its chemical identity, synthetic methodologies, and known

biological activities, with a focus on data relevant to drug discovery and development.

Chemical Identity and Physicochemical Properties
The IUPAC name for isopropylpiperazine is 1-propan-2-ylpiperazine.[1] Its fundamental

properties are summarized in the table below.
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Property Value Reference(s)

IUPAC Name 1-propan-2-ylpiperazine [1]

Molecular Formula C₇H₁₆N₂ [2]

Molecular Weight 128.22 g/mol [2]

CAS Number 4318-42-7 [2][3]

Appearance Colorless to pale yellow liquid [4]

Boiling Point 180-181 °C [3]

Density 0.896 g/mL [3][5]

Refractive Index (n20/D) 1.4710 [3]

Flash Point 54 °C (129.9 °F) [3][5]

SMILES CC(C)N1CCNCC1 [3][5]

InChI
1S/C7H16N2/c1-7(2)9-5-3-8-4-

6-9/h7-8H,3-6H2,1-2H3
[3][5]

InChIKey
WHKWMTXTYKVFLK-

UHFFFAOYSA-N
[3][5]

Synthesis of 1-Isopropylpiperazine
The synthesis of 1-isopropylpiperazine is primarily achieved through two main strategies: N-

alkylation of piperazine and reductive amination. Both methods offer distinct advantages and

can be adapted for various scales of production.

N-Alkylation of Piperazine
This classical approach involves the direct reaction of piperazine with an isopropyl halide, such

as 2-bromopropane or 2-iodopropane. To favor mono-alkylation and minimize the formation of

the di-substituted by-product, an excess of piperazine is typically used.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve piperazine (4-5 equivalents) in a suitable solvent such as acetonitrile or
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ethanol.

Addition of Alkylating Agent: To the stirred solution, add 2-bromopropane (1 equivalent)

dropwise at room temperature.

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. The

progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas

chromatography-mass spectrometry (GC-MS).

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove

any precipitated piperazine hydrobromide. Concentrate the filtrate under reduced pressure to

remove the solvent.

Purification: The crude product can be purified by distillation under reduced pressure or by

column chromatography on silica gel using a mixture of dichloromethane and methanol as

the eluent.
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N-Alkylation Synthesis Workflow

Reductive Amination
Reductive amination offers an alternative route to 1-isopropylpiperazine, involving the

reaction of piperazine with acetone in the presence of a reducing agent. This method can

provide high yields and good purity.
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Reaction Setup: In a round-bottom flask, dissolve piperazine (1 equivalent) and acetone (1.2

equivalents) in a suitable solvent, such as methanol or dichloromethane.

Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours to allow for

the formation of the iminium ion or enamine intermediate.

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as

sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5

equivalents), portion-wise.

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24

hours. Monitor the reaction progress by TLC or GC-MS.

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with

dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purification: The crude product can be purified by distillation under reduced pressure.
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Reductive Amination Synthesis Workflow

Biological Activity
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While specific quantitative data for the biological activity of 1-isopropylpiperazine is not

extensively reported in publicly available literature, the broader class of piperazine derivatives

is known to exhibit a wide range of pharmacological effects. The potential activities of 1-

isopropylpiperazine can be inferred from studies on related compounds.

Antimicrobial and Antifungal Activity
Numerous studies have demonstrated the antimicrobial and antifungal properties of various N-

substituted piperazine derivatives.[6][7][8][9][10][11][12] The piperazine moiety is a common

scaffold in the development of new anti-infective agents. Although specific minimum inhibitory

concentration (MIC) values for 1-isopropylpiperazine are not readily available, it is plausible

that this compound may exhibit some level of antimicrobial activity. Further screening would be

required to quantify this.

A study on alkylated piperazines and piperazine-azole hybrids reported that many of these

molecules exhibited broad-spectrum antifungal activity, with some showing excellent MIC

values against non-albicans Candida and Aspergillus strains.[6][7] This suggests that simple

alkyl substitution on the piperazine ring can contribute to antifungal properties.

Central Nervous System (CNS) Activity
The piperazine ring is a well-established pharmacophore in many centrally acting drugs.

Derivatives of piperazine are known to interact with various neurotransmitter receptors,

including sigma (σ), dopamine, and serotonin receptors.

While direct binding data for 1-isopropylpiperazine at sigma receptors is not available, a

closely related compound, 1-(1-isobutyl)-4-(2-anisoyl)piperazine (IPAG), has been identified as

a high-affinity ligand for the sigma-1 receptor.[13] Studies on various piperidine and piperazine-

based compounds have revealed nanomolar affinities for the sigma-1 receptor.[14] Given the

structural similarities, it is conceivable that 1-isopropylpiperazine may also interact with sigma

receptors.
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Conceptual Interaction with a GPCR

Some piperidine and piperazine derivatives have been investigated as inhibitors of monoamine

oxidases (MAO-A and MAO-B), enzymes crucial for the metabolism of neurotransmitters like

dopamine, serotonin, and norepinephrine.[4][15] Inhibition of these enzymes can lead to

antidepressant and neuroprotective effects. While there is no direct evidence of 1-

isopropylpiperazine's effect on MAO, its structural features warrant investigation into this

potential activity. For instance, piperine, a piperidine alkaloid, has been shown to inhibit both

MAO-A and MAO-B.[13]

Conclusion
1-Isopropylpiperazine is a readily accessible synthetic building block with potential for diverse

applications in drug discovery. While its own pharmacological profile is not yet extensively

characterized, the known activities of related piperazine derivatives, particularly in the areas of

antimicrobial and central nervous system research, suggest that it is a valuable lead structure
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for further investigation. The synthetic protocols provided herein offer a solid foundation for the

preparation of 1-isopropylpiperazine and its derivatives for biological screening and

development. Future research should focus on obtaining specific quantitative data on its

receptor binding affinities and antimicrobial spectrum to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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